Bienvenue dans la boutique en ligne BenchChem!

Ibogamine

Sigma-2 receptor radioligand binding CNS receptor profiling

Ibogamine (CAS 481-87-8) is a monoterpenoid indole alkaloid belonging to the iboga family, isolated primarily from Tabernanthe iboga and various Tabernaemontana species. It shares the canonical iboga pentacyclic architecture—comprising indole, tetrahydroazepine, and isoquinuclidine rings—but critically lacks the 12-methoxy substituent present in ibogaine, making it the structurally simplest naturally occurring iboga alkaloid.

Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
CAS No. 481-87-8
Cat. No. B1202276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbogamine
CAS481-87-8
Synonymsibogamine
Molecular FormulaC19H24N2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45
InChIInChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13+,16+,19+/m1/s1
InChIKeyLRLCVRYKAFDXKU-WSRJCAJASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibogamine (CAS 481-87-8): A Non-Methoxylated Iboga Alkaloid Scaffold for Differentiated Sigma-2 and Nicotinic Receptor Research


Ibogamine (CAS 481-87-8) is a monoterpenoid indole alkaloid belonging to the iboga family, isolated primarily from Tabernanthe iboga and various Tabernaemontana species [1]. It shares the canonical iboga pentacyclic architecture—comprising indole, tetrahydroazepine, and isoquinuclidine rings—but critically lacks the 12-methoxy substituent present in ibogaine, making it the structurally simplest naturally occurring iboga alkaloid [2]. Ibogamine serves both as a pharmacological probe with a distinct receptor polypharmacology profile and as a preferred starting scaffold for medicinal chemistry derivatization campaigns targeting substance use disorders [3].

Why Ibogamine Cannot Be Treated as an Interchangeable Iboga Alkaloid: Structural and Pharmacological Divergence


Despite sharing a common pentacyclic core, iboga alkaloids exhibit profound pharmacological divergence driven by single‑position substitutions. Ibogamine lacks the 12‑methoxy group of ibogaine, which eliminates its susceptibility to CYP2D6‑mediated O‑demethylation—the dominant metabolic pathway for ibogaine—while simultaneously altering its sigma receptor selectivity ratio and nicotinic receptor potency [1]. Moreover, the absence of the 18‑carbomethoxy group distinguishes ibogamine from coronaridine and voacangine, further shifting its target engagement profile [2]. Even enantiomeric configuration matters: R‑ibogamine produces persistent anti‑addictive effects with minimal tremor induction, whereas S‑ibogamine is behaviorally silent on dopamine release, demonstrating that both chemical structure and stereochemistry dictate functional outcomes that cannot be predicted from class membership alone [3].

Quantitative Differentiation Evidence for Ibogamine (481-87-8) Against Closest Iboga Comparators


Sigma-2 Receptor Affinity: Ibogamine Exhibits Highest Absolute S2R Affinity but Lower S2R/S1R Selectivity Ratio Compared to Ibogaine

In a direct radioligand competition binding comparison using guinea pig brain membranes, (±)-ibogamine demonstrated the highest absolute affinity for sigma-2 (S2R) sites (Ki = 137 nM) among the three naturally occurring iboga alkaloids tested, surpassing ibogaine (Ki = 201 nM) and tabernanthine (Ki = 194 nM) [1]. However, ibogamine and tabernanthine displayed 3‑ to 5‑fold higher sigma‑1 (S1R) affinity compared to ibogaine, yielding a moderate ~14‑fold S2R/S1R selectivity ratio, in contrast to ibogaine's pronounced 43‑fold S2R selectivity (S1R Ki = 8,554 nM) [1]. This means ibogamine provides more balanced dual sigma receptor engagement than the highly S2R‑biased ibogaine.

Sigma-2 receptor radioligand binding CNS receptor profiling substance use disorder

Human α3β4 Nicotinic Acetylcholine Receptor Inhibition: Ibogamine Is the Most Potent Natural Iboga Congener

In a head‑to‑head functional assay measuring inhibition of (±)-epibatidine‑induced Ca²⁺ influx in HEK293 cells expressing human α3β4 nicotinic acetylcholine receptors (hα3β4 AChRs), (−)-ibogamine was the most potent natural congener tested, with an IC₅₀ of 0.62 ± 0.23 μM [1]. This represents a 1.53‑fold potency advantage over (−)-ibogaine (IC₅₀ = 0.95 ± 0.10 μM), a 3.68‑fold advantage over (−)-voacangine (IC₅₀ = 2.28 ± 0.33 μM), and an 11‑fold advantage over (−)-noribogaine (IC₅₀ = 6.82 ± 0.78 μM) [1]. The potency rank order correlated with polar surface area (r² = 0.771), suggesting the des‑methoxy ibogamine core is intrinsically favored for hα3β4 channel lumen access [1].

nicotinic acetylcholine receptor α3β4 nAChR Ca²⁺ influx assay addiction neurobiology

In Vivo Dissociation of Anti-Addictive Efficacy from Tremorigenic Toxicity: R-Ibogamine vs. Ibogaine

In a comparative in vivo study in rats, all tested iboga alkaloids (ibogaine, tabernanthine, R‑ and S‑coronaridine, R‑ and S‑ibogamine, desethylcoronaridine, harmaline) dose‑dependently (2.5–80 mg/kg) reduced morphine and cocaine intravenous self‑administration in the hour following treatment [1]. However, R‑ibogamine produced persistent multi‑day decreases in drug intake more consistently than any other alkaloid tested, including ibogaine [1]. Critically, while ibogaine, tabernanthine, desethylcoronaridine, and harmaline all induced tremors lasting at least 2–3 hours, both enantiomers of ibogamine induced only very weak or no tremors at the same behaviorally effective doses [1]. Furthermore, in vivo microdialysis revealed that R‑ibogamine decreased extracellular dopamine in nucleus accumbens and striatum, whereas S‑ibogamine produced no significant change, confirming enantioselective pharmacodynamics [1].

drug self-administration tremorigenic liability in vivo microdialysis morphine cocaine

Gram-Scale Synthetic Accessibility: Ibogamine Enables SAR Campaigns That Ibogaine Cannot Support

A 2024 dissertation from Vanderbilt University reports the gram‑scale total synthesis of (±)-ibogamine in nine steps with 24% overall yield, featuring a Mitsunobu fragment coupling and macrocyclic Friedel–Crafts alkylation to construct the iboga core [1]. This robust synthesis enabled the production of thirteen ibogamine analogs including (±)-tabernanthine, and further allowed access to ervaoffine J (8 steps, 14% yield) and ervaoffine K (10 steps, 10% yield) from a common intermediate [1]. In marked contrast, a major 2021 review concluded that ibogaine—the prototypical iboga alkaloid with the most neurobiological data—still lacks a truly robust, scalable, enantioselective total synthesis [2]. The absence of the 12‑methoxy group in ibogamine simplifies both the synthetic route and the purification profile relative to ibogaine.

total synthesis medicinal chemistry structure-activity relationship scalable synthesis

Kappa Opioid Receptor Affinity: Ibogamine Occupies a Distinct Intermediate Affinity Band Among Iboga Alkaloids

In a systematic radioligand binding screen across opioid receptor subtypes using rat brain homogenates, ibogamine exhibited a kappa (κ) opioid receptor Ki of 2.6 μM [1]. This places ibogamine in a distinct intermediate affinity position within the iboga alkaloid series: ibogaine showed slightly higher κ affinity (Ki = 2.08 μM), coronaridine showed lower κ affinity (Ki = 4.3 μM), and tabernanthine was markedly more potent at κ receptors (Ki = 0.15 μM, representing a ~17‑fold higher affinity than ibogamine) [1]. The same study demonstrated that all iboga congeners tested showed micromolar‑range affinity at voltage‑dependent sodium channels, but only ibogaine and its congeners—not harmaline or harmine—bound to opioid receptors, confirming that opioid receptor engagement is a class‑defining but tunable feature [1].

kappa opioid receptor radioligand binding opioid pharmacology anti-addictive mechanism

Optimal Research and Procurement Application Scenarios for Ibogamine (CAS 481-87-8)


Sigma Receptor Polypharmacology Studies Requiring Dual S1R/S2R Engagement

Ibogamine is the preferred iboga alkaloid when experimental designs require simultaneous engagement of both sigma-1 and sigma-2 receptors with moderate selectivity (~14-fold S2R-preferring) rather than the pronounced 43-fold S2R bias of ibogaine. This balanced profile makes ibogamine suitable for probing the cooperative or opposing roles of S1R and S2R in addiction neurocircuitry [1], particularly given that S1R modulation has been independently implicated in neuroprotection and calcium signaling. Procurement of ibogaine in these studies would systematically underrepresent S1R-mediated pharmacology at typical screening concentrations.

α3β4 Nicotinic Receptor-Focused Addiction Research Requiring Maximum Ligand Efficiency

With the highest hα3β4 nAChR inhibitory potency among natural iboga alkaloids (IC₅₀ = 0.62 μM, 1.53-fold more potent than ibogaine), ibogamine should be selected for functional studies of α3β4-mediated mechanisms in substance use disorder, including modulation of mesolimbic dopamine release [2]. Its noncompetitive inhibition mechanism, combined with a favorable polar surface area for channel lumen access, makes it the ligand of choice for electrophysiological and calcium-imaging experiments where receptor occupancy at low micromolar concentrations is critical [2].

In Vivo Behavioral Pharmacology Requiring Dissociation of Therapeutic Efficacy from Neurotoxic Tremor

For rodent self-administration and drug discrimination studies where ibogaine-induced cerebellar tremor confounds locomotor and operant behavioral endpoints, R-ibogamine offers comparable or superior anti-addictive efficacy with dramatically reduced tremorigenic liability [3]. This dissociation is particularly valuable in longitudinal studies where repeated ibogaine dosing leads to cumulative cerebellar toxicity. R-Ibogamine also provides an enantioselective pharmacological tool: R-ibogamine reduces nucleus accumbens dopamine while S-ibogamine does not, enabling within-class control experiments [3].

Medicinal Chemistry Derivatization Campaigns Using a Scalable Synthetic Scaffold

Ibogamine is the only iboga alkaloid with a demonstrated gram-scale total synthesis (9 steps, 24% overall yield), making it the practical starting point for systematic SAR exploration [4]. Medicinal chemistry teams seeking to generate C6-, C12-, or C20-substituted iboga analog libraries should procure ibogamine as the core scaffold rather than ibogaine, which still lacks a robust enantioselective total synthesis as of 2021 and whose semisynthetic supply from voacangine constrains feasible derivatization positions [5]. The Hughes (2024) route already enabled 13 ibogamine analogs and access to ervaoffine natural products from common intermediates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibogamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.